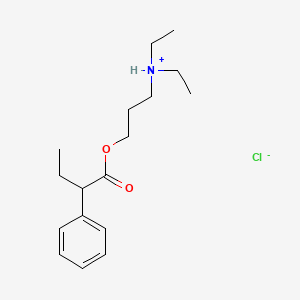
2,6,7-Trichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trichloroquinoline is a halogenated heterocyclic compound with the molecular formula C9H4Cl3N. It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 6, and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,6,7-Trichloroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into partially or fully dechlorinated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while nucleophilic substitution can produce a variety of substituted quinolines .
Aplicaciones Científicas De Investigación
2,6,7-Trichloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trichloroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 4,6,7-Trichloroquinoline
- 2-Methyl-4,6,7-trichloroquinoline
- 2-Methyl-4,7,8-trichloroquinoline
- 4,7,8-Trichloroquinoline
Comparison: Compared to these similar compounds, 2,6,7-Trichloroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of chlorine atoms at the 2, 6, and 7 positions can enhance its stability and make it more resistant to metabolic degradation .
Propiedades
Número CAS |
78060-49-8 |
|---|---|
Fórmula molecular |
C9H4Cl3N |
Peso molecular |
232.5 g/mol |
Nombre IUPAC |
2,6,7-trichloroquinoline |
InChI |
InChI=1S/C9H4Cl3N/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H |
Clave InChI |
SNRODFQERFRLSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=CC(=C(C=C21)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


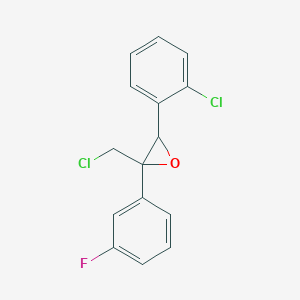
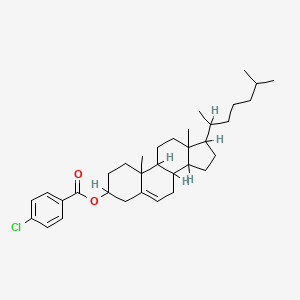
![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)
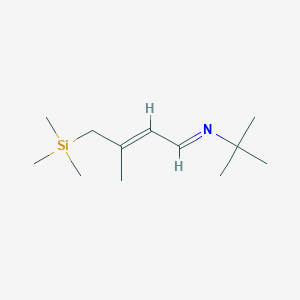

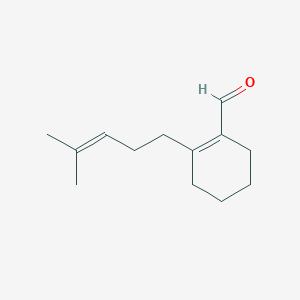


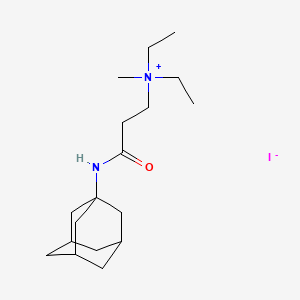
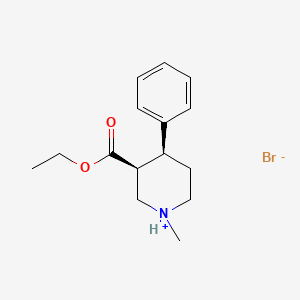
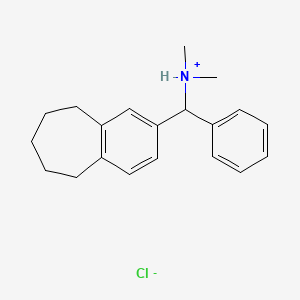
![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

